2-cyano-N-(2,5-dichlorophenyl)acetamide
Overview
Description
2-Cyano-N-(2,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C9H6Cl2N2O It is a derivative of acetamide, characterized by the presence of cyano and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with cyanoacetic acid or its derivatives. One common method includes the following steps:
Reaction with Cyanoacetic Acid: 2,5-dichloroaniline is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of Intermediate: The reaction forms an intermediate, which is then treated with ammonia or an amine to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Heterocyclic Compounds: Various heterocycles such as thiazolidinones, thiophenes, and iminochromenes.
Amines: Reduction of the cyano group yields primary amines.
Scientific Research Applications
2-Cyano-N-(2,5-dichlorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The cyano and dichlorophenyl groups enable the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
- 2-Cyano-N-(2,4-dichlorophenyl)acetamide
- 2-Cyano-N-(3,5-dichlorophenyl)acetamide
- 2-Cyano-N-(2,6-dichlorophenyl)acetamide
Comparison:
- Structural Differences: The position of the chlorine atoms on the phenyl ring varies among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: 2-Cyano-N-(2,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct binding affinities and selectivity towards certain molecular targets.
Properties
IUPAC Name |
2-cyano-N-(2,5-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFUXWREALPORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351183 | |
Record name | 2-cyano-N-(2,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87165-20-6 | |
Record name | 2-cyano-N-(2,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.